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molecular formula C18H21N3O3 B1677431 2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide CAS No. 121071-92-9

2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide

Cat. No. B1677431
M. Wt: 327.4 g/mol
InChI Key: AFTLYEDBVFGRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05238938

Procedure details

In 140 ml of methanol was dissolved 2.69 g of 3-benzyloxy-5-(indol-3-yl)methyl-2-isobutyl-6-methoxypyrazine 1-oxide, thereto was added 10% palladium-carbon, and the mixture was stirred for 1 hour at room temperature in a hydrogen gas atmosphere. 150 Milliliters of dichloromethane was added, and the mixture was stirred for 20 minutes, then the catalyst was removed by filtration, and the filtrate was subjected to recrystallization from methanol-chloroform to obtain 1.94 g of the title compound as pale yellow prism-like crystals having a melting point of 222°-224° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-benzyloxy-5-(indol-3-yl)methyl-2-isobutyl-6-methoxypyrazine 1-oxide
Quantity
2.69 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([CH2:28][CH:29]([CH3:31])[CH3:30])=[N+:11]([O-:27])[C:12]([O:25][CH3:26])=[C:13]([CH2:15][C:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[NH:18][CH:17]=2)[N:14]=1)C1C=CC=CC=1.[H][H].ClCCl>CO.[C].[Pd]>[NH:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:16]([CH2:15][C:13]2[NH:14][C:9](=[O:8])[C:10]([CH2:28][CH:29]([CH3:31])[CH3:30])=[N+:11]([O-:27])[C:12]=2[O:25][CH3:26])=[CH:17]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
3-benzyloxy-5-(indol-3-yl)methyl-2-isobutyl-6-methoxypyrazine 1-oxide
Quantity
2.69 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=[N+](C(=C(N1)CC1=CNC2=CC=CC=C12)OC)[O-])CC(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Four
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was subjected to recrystallization from methanol-chloroform

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC1=C([N+](=C(C(N1)=O)CC(C)C)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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